molecular formula C19H26N2O2 B5512006 N,3,5,7-tetramethyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-1H-indole-2-carboxamide

N,3,5,7-tetramethyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-1H-indole-2-carboxamide

Cat. No. B5512006
M. Wt: 314.4 g/mol
InChI Key: RLMWMAWXNDXGJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

A versatile synthesis route involves multistep strategies starting from commercially available indole 2-carboxylic acid, leading to polycyclic compounds via intramolecular Michael addition promoted by catalytic amounts of InBr3, providing excellent yields in both anhydrous organic and aqueous media (Agnusdei et al., 2003).

Molecular Structure Analysis

The crystal structure of related compounds reveals interactions such as N—H⋯O and N—H⋯N hydrogen bonds forming chain and network structures, indicating the importance of hydrogen bonding in the structural stability of these molecules (Cati & Stoeckli-Evans, 2017).

Chemical Reactions and Properties

Compounds with pyrazole and indole frameworks have been synthesized and characterized, showing a wide range of reactivities and forming products with significant biological activities. This demonstrates the reactive versatility of these frameworks, which can be applied to the synthesis of novel compounds (Bol’but et al., 2014).

Physical Properties Analysis

The synthesis and characterization of novel pyrazole derivatives show properties like thermal stability up to 190°C and the presence of supramolecular motifs in their crystal structures. These findings are crucial for understanding the stability and molecular interactions of similar compounds (Kumara et al., 2018).

Chemical Properties Analysis

The design and synthesis of novel analogs with specific frameworks have led to the identification of compounds with potent cytotoxicity against specific cell lines. This highlights the chemical diversity and potential of these compounds for developing new agents with specific activities (Kim et al., 2017).

Scientific Research Applications

Anticancer Research

The compound has been explored in anticancer research. Novel indole derivatives, including those similar to the specified compound, have shown promising results in inhibiting cancer cell lines. A study demonstrated the synthesis of novel pyrazole–indole hybrids with significant antitumor activity against various human cancer types such as colorectal carcinoma, breast adenocarcinoma, liver carcinoma, and lung carcinoma. These compounds were synthesized through molecular hybridization and exhibited cytotoxicity activities in vitro, highlighting their potential as anticancer agents (Hassan et al., 2021).

Synthesis of Tetrahydro-pyrano[3,4-b]indoles

The compound has been used in the synthesis of tetrahydro-pyrano[3,4-b]indoles, which are important in medicinal chemistry. A study described the silicon-directed oxa-Pictet-Spengler cyclization and an unusual dimerization reaction involving 2-trimethylsilanyl tryptophols to synthesize tetrahydro-pyrano[3,4-b]indoles, showcasing a novel pathway in organic synthesis (Zhang et al., 2005).

Chiral Synthesis of Indole Alkaloids

The compound has been instrumental in the chiral synthesis of Corynanthe-type indole alkaloids. Research demonstrated the synthesis of a chiral formylmethyl(vinyl)tetrahydro-pyranone, a potential versatile synthon for these alkaloids, highlighting the compound's utility in the synthesis of complex organic molecules (Takano et al., 1981).

Antiallergic Agents

Studies on antiallergic agents have utilized compounds similar to N,3,5,7-tetramethyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-1H-indole-2-carboxamide. A study synthesized and evaluated the antiallergic activity of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, showing the potential of these compounds in medicinal applications (Nohara et al., 1985).

properties

IUPAC Name

N,3,5,7-tetramethyl-N-(oxan-2-ylmethyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-12-9-13(2)17-16(10-12)14(3)18(20-17)19(22)21(4)11-15-7-5-6-8-23-15/h9-10,15,20H,5-8,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMWMAWXNDXGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N(C)CC3CCCCO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3,5,7-tetramethyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-1H-indole-2-carboxamide

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